

Spectral Data of 4-Fluoroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoroisoquinoline

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This technical guide provides a comprehensive overview of the available spectral data for **4-Fluoroisoquinoline** and its derivatives. Due to the limited availability of a complete public dataset for the parent compound, this guide presents data from closely related analogues and intermediates, offering valuable insights for researchers in the field.

Spectroscopic Data

The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) data for derivatives of **4-Fluoroisoquinoline**. This information is critical for the structural elucidation and characterization of this important heterocyclic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for **4-Fluoroisoquinoline-3-carbaldehyde**, a close analogue of **4-Fluoroisoquinoline**, is presented below. The data was recorded on a 400 MHz instrument in CDCl_3 , with tetramethylsilane (TMS) as the internal standard[1].

Table 1: ^1H NMR Data for **4-Fluoroisoquinoline-3-carbaldehyde** (400 MHz, CDCl_3)[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.48	s	-	1H
9.18	s	-	1H
8.29	d	7.3	1H
8.12	d	7.2	1H
7.93-7.87	m	-	2H

Table 2: ^{13}C NMR Data for **4-Fluoroisoquinoline-3-carbaldehyde** (100 MHz, CDCl_3)[[1](#)]

Chemical Shift (δ) ppm	Coupling	Assignment
188.6	-	C
158.3	d, $^{1}\text{JFC} = 280.7$ Hz	C
149.0	d, $^{4}\text{JFC} = 5.4$ Hz	C
132.4	d, $^{3}\text{JFC} = 4.7$ Hz	C
132.1	d, $^{2}\text{JFC} = 5.8$ Hz	C
131.9	d, $^{4}\text{JFC} = 1.5$ Hz	C
131.5	-	C
127.6	d, $^{4}\text{JFC} = 1.9$ Hz	C
126.7	d, $^{2}\text{JFC} = 15.9$ Hz	C
121.7	d, $^{3}\text{JFC} = 5.1$ Hz	C

Table 3: ^{19}F NMR Data for **4-Fluoroisoquinoline-3-carbaldehyde** (376 MHz, CDCl_3)[[1](#)]

Chemical Shift (δ) ppm	Multiplicity
-136.1	s

Infrared (IR) Spectroscopy

Complete IR spectral data for the parent **4-Fluoroisoquinoline** is not readily available in the public domain. However, data for related compounds provides insight into the expected vibrational frequencies.

Table 4: Characteristic IR Absorptions of **4-Fluoroisoquinoline** Derivatives

Compound	Wavenumber (cm ⁻¹)	Source
4-Fluoro-1-hydroxyisoquinoline	3158, 1652	[2]
4-Fluoroisoquinoline sulfuric acid salt	1659, 1617, 1601, 1558, 1506, 1407, 1377, 1288, 1245, 1225, 1145, 1069, 1025, 893, 867, 795, 781, 714	[3]

Mass Spectrometry (MS)

High-resolution mass spectrometry data for **4-Fluoroisoquinoline-3-carbaldehyde** provides the exact mass, confirming its elemental composition.

Table 5: High-Resolution Mass Spectrometry (HRMS) Data for **4-Fluoroisoquinoline-3-carbaldehyde**[1]

Ion	Calculated m/z	Found m/z
[M+Na] ⁺	198.0331	198.0326

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy

- Sample Preparation: A small quantity of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution.
- Data Acquisition: The sample is placed in an NMR spectrometer (e.g., 400 MHz). ^1H , ^{13}C , and ^{19}F NMR spectra are recorded at room temperature.[\[1\]](#)

Infrared (IR) Spectroscopy (KBr Pellet Method)

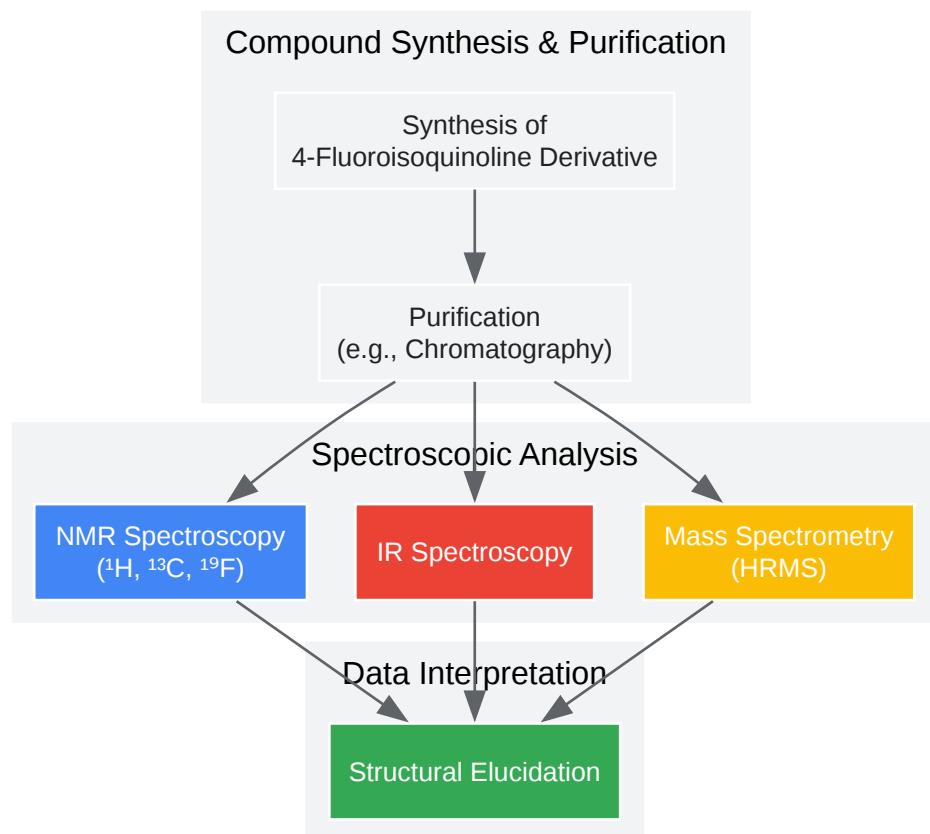
- Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr).
- Pellet Formation: The mixture is pressed under high pressure to form a thin, transparent pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC).
- Ionization: The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **4-Fluoroisoquinoline** derivatives.

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References

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